Substrate Specificity: Positive Cleavage by Limulus Clotting Enzyme Versus Negative Reactivity with S-2238
In a direct head-to-head comparison, purified Limulus polyphemus clotting enzyme exhibited amidolytic activity toward BOC-L-Leu-Gly-L-Arg-PNA.HCl but showed no detectable hydrolysis of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) [1]. This differential reactivity distinguishes the compound from thrombin-specific substrates and validates its utility in endotoxin assays where thrombin interference must be avoided.
| Evidence Dimension | Enzyme amidolytic activity (qualitative hydrolysis) |
|---|---|
| Target Compound Data | Hydrolyzed (active) |
| Comparator Or Baseline | S-2238 (H-D-Phe-Pip-Arg-pNA) |
| Quantified Difference | Active vs. no detectable hydrolysis |
| Conditions | Purified Limulus clotting enzyme; assay conditions per Torano et al. (1984) |
Why This Matters
This specificity ensures that only the endotoxin-activated protease cascade generates signal, eliminating false positives from thrombin contamination in plasma samples.
- [1] Torano, A. E., Nakamura, S., & Levin, J. (1984). Properties of the clotting enzyme responsible for endotoxin-mediated Limulus coagulation. Thrombosis Research, 34(5), 407-417. doi: 10.1016/0049-3848(84)90245-7 View Source
